molecular formula C4H3N3O4 B134204 1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone CAS No. 159014-10-5

1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone

Cat. No.: B134204
CAS No.: 159014-10-5
M. Wt: 157.08 g/mol
InChI Key: XRQZPMJZJBRWEC-UHFFFAOYSA-N
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Description

1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone (CAS 159014-10-5), also known as 3-acetyl-4-nitrofurazan, is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with a nitro group at position 4 and an acetyl group at position 3. Its molecular formula is C₄H₃N₃O₄, with a molecular weight of 157.08 g/mol .

Properties

CAS No.

159014-10-5

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

IUPAC Name

1-(4-nitro-1,2,5-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C4H3N3O4/c1-2(8)3-4(7(9)10)6-11-5-3/h1H3

InChI Key

XRQZPMJZJBRWEC-UHFFFAOYSA-N

SMILES

CC(=O)C1=NON=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=NON=C1[N+](=O)[O-]

Synonyms

Ethanone, 1-(4-nitro-1,2,5-oxadiazol-3-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

Key structural analogs differ in substituents on the oxadiazole ring, which modulate electronic properties and reactivity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone Nitro (4), Acetyl (3) C₄H₃N₃O₄ 157.08 High electrophilicity; explosive potential
1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone Methyl (4), Acetyl (3) C₅H₆N₂O₂ 126.11 Electron-donating methyl enhances stability; used as synthetic precursor
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone Amino (4), Triazole-acetyl hybrid C₇H₈N₆O₂ 208.18 Amino group increases nucleophilicity; potential medicinal applications
BNFF-1 (3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole) Dual nitro-oxadiazole rings C₆N₈O₈ 344.13 High-energy density; used in explosives

Physical and Chemical Properties

  • Reactivity: The nitro group in the target compound enhances electrophilicity, making it prone to nucleophilic substitution or decomposition under thermal stress . Methyl-substituted analogs exhibit greater thermal stability due to electron-donating effects . Amino derivatives (e.g., CAS 898745-71-6) participate in hydrogen bonding, improving solubility for pharmaceutical use .
  • Thermal Stability :
    • BNFF-1 decomposes at high temperatures with activation barriers >30 kcal/mol, typical of energetic materials .
    • The target compound’s nitro group may lower thermal stability compared to methylated analogs .

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